molecular formula C11H10N2O B3039581 5-Oxo-1-phenylpyrrolidine-3-carbonitrile CAS No. 120937-26-0

5-Oxo-1-phenylpyrrolidine-3-carbonitrile

Cat. No.: B3039581
CAS No.: 120937-26-0
M. Wt: 186.21 g/mol
InChI Key: QSGXTFWAGZOORA-UHFFFAOYSA-N
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Description

5-Oxo-1-phenylpyrrolidine-3-carbonitrile is an organic compound with the molecular formula C11H10N2O. It is a versatile material used in various fields of scientific research, including drug synthesis and organic chemistry studies .

Preparation Methods

The synthesis of 5-Oxo-1-phenylpyrrolidine-3-carbonitrile typically involves the reaction of appropriate starting materials under specific conditions. One common synthetic route involves the cyclization of a suitable nitrile precursor with a phenyl group. The reaction conditions often include the use of a base and a solvent, such as ethanol or methanol, to facilitate the cyclization process . Industrial production methods may involve bulk manufacturing and custom synthesis to meet the demand for this compound in research and development .

Chemical Reactions Analysis

5-Oxo-1-phenylpyrrolidine-3-carbonitrile undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the nitrile group to an amine group.

    Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and electrophiles for substitution reactions . Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

5-Oxo-1-phenylpyrrolidine-3-carbonitrile has diverse applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research explores its potential as a building block for pharmaceutical compounds.

    Industry: It is utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-Oxo-1-phenylpyrrolidine-3-carbonitrile involves its interaction with specific molecular targets. The compound can act as a ligand, binding to enzymes or receptors and modulating their activity. The pathways involved in its action depend on the specific biological or chemical context in which it is used .

Comparison with Similar Compounds

5-Oxo-1-phenylpyrrolidine-3-carbonitrile can be compared with other similar compounds, such as:

    5-Oxo-1-phenylpyrrolidine-3-carboxamide: Similar structure but with a carboxamide group instead of a nitrile group.

    5-Oxo-1-phenylpyrrolidine-3-carboxylic acid: Contains a carboxylic acid group instead of a nitrile group.

The uniqueness of this compound lies in its specific functional groups and the resulting chemical properties, which make it suitable for various applications in research and industry .

Properties

IUPAC Name

5-oxo-1-phenylpyrrolidine-3-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10N2O/c12-7-9-6-11(14)13(8-9)10-4-2-1-3-5-10/h1-5,9H,6,8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QSGXTFWAGZOORA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN(C1=O)C2=CC=CC=C2)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

186.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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